5-Methyl-1,2,4-oxadiazole-3-carbonyl azide
Overview
Description
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a heterocyclic compound containing nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and materials science. The presence of the azide group makes it particularly interesting for various chemical transformations and applications.
Mechanism of Action
Target of Action
activities . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . This property could play a role in its interaction with its targets.
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles , it’s possible that this compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles , it’s plausible that this compound may exert similar effects, potentially leading to the inhibition or destruction of infectious agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide typically involves the reaction of 5-Methyl-1,2,4-oxadiazole-3-carboxylic acid with a suitable azide source. One common method is the use of diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the azide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the process, given the potentially hazardous nature of azide compounds. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or alcohols in the presence of a base.
Cycloaddition Reactions: Catalysts like copper(I) or ruthenium(II) complexes.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Various substituted oxadiazoles.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino-oxadiazoles.
Scientific Research Applications
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison
5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to other oxadiazoles. This makes it particularly useful for specific chemical transformations and applications that other oxadiazoles may not be suitable for.
Properties
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carbonyl azide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHJRETUHMQIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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